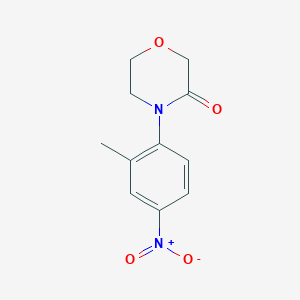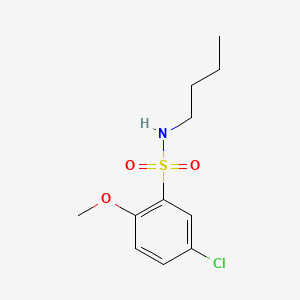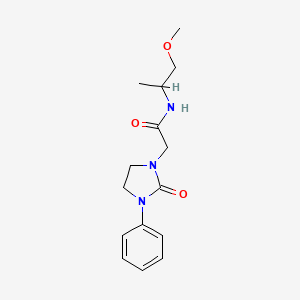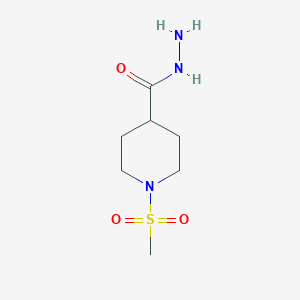![molecular formula C11H12N4OS B2761176 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207010-42-1](/img/structure/B2761176.png)
1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to increase the yield and selectivity.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.
Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield, reduce costs, and ensure scalability.
化学反応の分析
1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms due to its ability to bind to specific molecular targets.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target.
類似化合物との比較
1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-methyl-N-(2-phenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methylthio group, which may affect its lipophilicity and biological activity.
1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which may alter its interaction with biological targets.
1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-9(13-14-15)11(16)12-8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWABXKQJDJVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2761095.png)
![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2761097.png)



![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2761111.png)
![N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)
